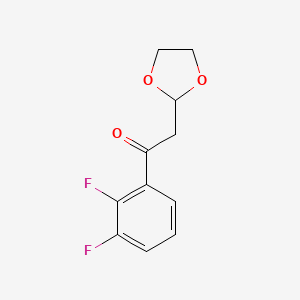

1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Description

Properties

IUPAC Name |

1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-8-3-1-2-7(11(8)13)9(14)6-10-15-4-5-16-10/h1-3,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZYHUOHWRRRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801203491 | |

| Record name | Ethanone, 1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801203491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263365-74-7 | |

| Record name | Ethanone, 1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801203491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Fluorination

The precursor aromatic ring is typically prepared with fluorine atoms at the 2 and 3 positions. This can be achieved via selective fluorination of phenyl derivatives or by using commercially available 2,3-difluorobenzene derivatives.

Formation of the Ethanone Group

The ethanone moiety is introduced by acylation reactions, often Friedel-Crafts acylation, or by oxidation of corresponding side chains. For example, α-bromoacetophenone derivatives can be synthesized and then converted to the desired fluorinated acetophenone.

Protection via 1,3-Dioxolane Ring Formation

The key step involves the protection of the ketone through reaction with ethylene glycol or similar diols under acidic conditions to form the 1,3-dioxolane ring. This acetalization stabilizes the ketone and is typically catalyzed by acids like methanesulfonic acid in solvents such as benzene or toluene, often with azeotropic removal of water to drive the reaction forward.

Alternative Synthetic Routes

For structurally similar compounds such as 1-(2-bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, oxidation of styrene derivatives using manganese oxide nanoparticles under air at 80°C for 12 hours has been reported, yielding regioselective products with about 75% yield. This suggests potential oxidative methods for preparing halogenated phenyl ethanones that might be adapted for difluoro derivatives.

Data Table Summarizing Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 2,3-difluorophenyl ethanone or precursor | Commercial or synthesized via fluorination |

| Protection reagent | Ethylene glycol | Forms 1,3-dioxolane ring |

| Catalyst | Methanesulfonic acid or similar acid | Acid-catalyzed acetalization |

| Solvent | Benzene, toluene, or similar | Often with Dean-Stark apparatus for water removal |

| Reaction temperature | Reflux (80-110°C) | Ensures completion of acetalization |

| Reaction time | Several hours to overnight | Typically 3 h reflux + overnight stirring |

| Work-up | Neutralization with sodium bicarbonate, extraction with chloroform, washing, drying | Purification by recrystallization or chromatography |

| Yield | 56-70% (based on analogues) | Dependent on purity of starting materials |

Research Findings and Notes

- The formation of the 1,3-dioxolane ring is crucial for protecting the ketone functionality during subsequent synthetic steps, especially in pharmaceutical intermediate synthesis.

- The regioselectivity of fluorine substitution (2,3- vs 2,4-) affects reactivity and purification; however, synthetic methods for 2,4-difluoro analogues are adaptable to 2,3-difluoro compounds with minor modifications.

- Acid-catalyzed acetalization is a well-established method for ketone protection, with methanesulfonic acid favored for its strong acidity and compatibility with organic solvents.

- Oxidative methods for halogenated phenyl ethanones provide an alternative approach but require optimization for difluoro substitution patterns.

- Purification typically involves solvent extraction and recrystallization, ensuring high purity for pharmaceutical applications.

Chemical Reactions Analysis

1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.

Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in vitro, suggesting potential as anticancer agents .

- Antimicrobial Properties

- Enzyme Inhibition

Agricultural Applications

-

Insecticidal Properties

- The compound has been explored for its potential use as an insecticide. Its structural characteristics allow it to interact with insect neuroreceptors, leading to paralysis and death of target pests . Field trials have shown efficacy against common agricultural pests, indicating its viability as a sustainable pest management solution.

- Herbicide Development

Materials Science Applications

- Polymer Synthesis

- Coatings and Adhesives

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and dioxolane ring contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-(2,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone (CAS: 1334492-37-3)

- Structural Difference : Fluorine atoms at the 2,4 positions instead of 2,3.

- However, the electronic effects (e.g., resonance withdrawal) remain similar.

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethanone

- Structural Difference : Incorporates a fused benzodioxole ring with two fluorines at the 2,2 positions.

- The electron-withdrawing benzodioxole group increases the ketone's electrophilicity compared to the non-fused dioxolane analog .

Substituted Phenyl Derivatives

1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone (CAS: 1263365-90-7)

- Structural Difference : Methyl groups at the 2,6 positions instead of fluorines.

- Impact : Electron-donating methyl groups decrease the ketone’s electrophilicity, reducing reactivity in nucleophilic additions. The molecular weight (220.27 g/mol) is higher than the difluoro analog (estimated ~212.18 g/mol), and the compound exhibits 97% purity, suggesting robust synthetic protocols .

2-(1,3-Dioxolan-2-yl)-1-(3-trifluoromethyl-phenyl)-ethanone (CAS: 13524-78-2)

- Structural Difference : A trifluoromethyl (-CF₃) group at the phenyl 3-position.

- This compound’s discontinued status may reflect regulatory challenges associated with -CF₃ groups .

Ethoxy and Chloro-Substituted Analogs

1-[2,3-Dichloro-4-(2-[1,3]dioxolan-2-yl-ethoxy)phenyl]ethanone (7a)

- Structural Difference : Chlorine substituents (2,3-dichloro) and an ethoxy-dioxolane linkage.

- The ethoxy group introduces polarity, enhancing solubility in polar solvents. Synthesized in 84.69% yield via nucleophilic substitution .

1-{3-Chloro-4-[2-(1,3-dioxolan-2-yl)ethoxy]phenyl}-ethanone (7b)

- Structural Difference : Chlorine at the phenyl 3-position.

- Impact : The para-substitution pattern may favor regioselectivity in further functionalization. Synthesized in 100% yield, indicating high efficiency under similar conditions .

Hydroxy- and Methoxy-Substituted Derivatives

1-[2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)phenyl]ethanone (CAS: 103867-87-4)

- Structural Difference : Hydroxy group at the phenyl 2-position and a methyl-substituted dioxolane.

- Impact: The hydroxy group enables hydrogen bonding, increasing aqueous solubility.

1-[4-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)phenyl]ethanone (CAS: 103867-88-5)

- Structural Difference : Hydroxy group at the phenyl 4-position.

- Impact : The para-hydroxy substitution may facilitate conjugation in UV-active applications. This compound melts at 78–80°C, suggesting crystalline stability .

Comparative Analysis of Key Properties

Research Findings and Implications

- Synthetic Efficiency : Chloro-substituted analogs (e.g., 7a, 7b) show high yields (84–100%), suggesting reliable protocols for dioxolane-linked ketones .

- Biological Relevance: Fluorinated analogs are underexplored in antimicrobial studies, though triazole-containing derivatives (e.g., 1-(2-Naphthyl)-2-(1,2,4-triazol-1-yl)ethanone) demonstrate structure-dependent activity .

- Stability : Dioxolane-protected ketones (e.g., ) undergo deacetalisation under acidic conditions, highlighting the reversibility of this protecting group in pro-drug design .

Biological Activity

The compound 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a synthetic organic molecule that has gained attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features a difluorophenyl group attached to a dioxolane ring, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of dioxolane compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research suggests that the compound may have anticancer properties. A study focusing on dioxolane derivatives indicated that they could induce apoptosis in cancer cell lines through the activation of caspases . The mechanism involves the disruption of mitochondrial membrane potential and subsequent release of cytochrome c.

The proposed mechanism of action for this compound includes:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular proliferation.

- Interaction with Cell Membranes : The presence of fluorine atoms can enhance lipophilicity, allowing better penetration into cell membranes and interaction with intracellular targets .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

A study evaluating the cytotoxic effects of the compound on human breast cancer cells (MCF-7) revealed an IC50 value of 25 µM after 48 hours of exposure. Flow cytometry analysis showed an increase in early apoptotic cells, confirming its role in inducing apoptosis .

Table 1: Biological Activity Summary

| Biological Activity | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antimicrobial | E. coli | 32 µg/mL |

| Cytotoxic | MCF-7 (breast cancer) | 25 µM |

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific proliferative enzymes |

| Membrane Interaction | Enhances permeability due to fluorine substitution |

Q & A

Q. What are the common synthetic routes for preparing 1-(2,3-difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, and what methodological considerations are critical?

A key method involves nucleophilic substitution or Friedel-Crafts acylation. For example, similar compounds are synthesized by reacting halogenated acetophenones with dioxolane derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at elevated temperatures (~80°C) . Critical considerations include moisture control (to prevent hydrolysis of the dioxolane group), stoichiometric ratios of reagents, and purification via liquid-liquid extraction followed by vacuum concentration .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential. The ¹H NMR spectrum should show signals for the difluoroaromatic protons (δ 6.8–7.5 ppm) and dioxolane protons (δ 4.8–5.2 ppm), while IR should confirm the ketone carbonyl stretch (~1700 cm⁻¹) and dioxolane C-O-C vibrations (~1100 cm⁻¹) . Mass spectrometry (MS) can validate the molecular ion peak (e.g., [M+H]⁺) .

Q. How does the dioxolane moiety influence the compound’s stability and reactivity in aqueous environments?

The 1,3-dioxolane group is prone to acid-catalyzed hydrolysis, releasing ethylene glycol and forming a ketone. Stability studies should employ buffered solutions (pH 1–12) to assess degradation kinetics. For example, concentrated HCl in acetone at room temperature cleaves dioxolanes within 16 hours .

Advanced Research Questions

Q. What strategies optimize yield in large-scale synthesis while minimizing by-products from competing reactions?

Yield optimization requires precise control of reaction parameters. In analogous syntheses, increasing the molar ratio of 2-(2-bromoethyl)-1,3-dioxolane to halogenated acetophenone (1.2:1) improves substitution efficiency. Catalyst screening (e.g., AlCl₃ for Friedel-Crafts acylation) and stepwise temperature ramping (e.g., 60°C → 80°C) reduce side reactions like elimination or over-alkylation .

Q. How do electronic effects of the 2,3-difluoro substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

The electron-withdrawing fluorine atoms deactivate the aromatic ring, directing EAS to the para position relative to the ketone. Computational studies (e.g., DFT) can map electron density to predict reactivity. Experimental validation involves competitive reactions with nitrating agents or halogenation under controlled conditions .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

Contradictions may arise from dynamic effects (e.g., hindered rotation of the dioxolane group) or diastereotopic protons. Variable-temperature NMR (VT-NMR) can distinguish these by observing signal coalescence at elevated temperatures. For example, splitting in dioxolane protons may resolve at 40–60°C due to increased rotational freedom .

Q. What are the implications of replacing the dioxolane group with alternative protecting groups (e.g., tetrahydropyran) on the compound’s bioactivity?

Structural analogs show that bulkier groups (e.g., tetrahydropyran) reduce metabolic clearance but may hinder target binding. Comparative studies should assess in vitro pharmacokinetic parameters (e.g., microsomal stability) and receptor affinity using assays like surface plasmon resonance (SPR) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.